Bis(tetrabutylammonium) sulphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

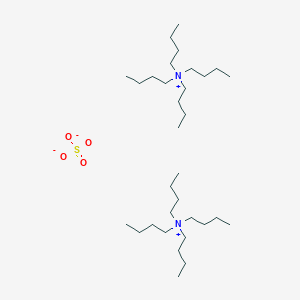

Bis(tetrabutylammonium) sulphate: is a quaternary ammonium salt with the chemical formula (C₁₆H₃₆N)₂SO₄. It is commonly used as a phase-transfer catalyst and ion-pairing reagent in various chemical reactions. This compound is known for its high solubility in water and organic solvents, making it a versatile reagent in both laboratory and industrial settings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bis(tetrabutylammonium) sulphate can be synthesized through the reaction of tetrabutylammonium hydroxide with sulfuric acid. The reaction typically involves mixing an aqueous solution of tetrabutylammonium hydroxide with sulfuric acid under controlled conditions to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The reactants are combined in reactors equipped with temperature and pH control systems to ensure optimal reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

Analyse Des Réactions Chimiques

Substitution Reactions

Bis(tetrabutylammonium) sulphate can participate in nucleophilic substitution reactions where the tetrabutylammonium ion acts as a nucleophile. Common reagents for these reactions include alkyl halides and other electrophiles, typically carried out in polar solvents like water or alcohols. The major products of these reactions are usually substituted tetrabutylammonium salts.

Ion-Pairing Reactions

This compound is commonly used in ion-pairing chromatography to enhance the separation of ionic compounds. In high-performance liquid chromatography (HPLC), this compound acts as an ion-pairing reagent to improve the separation of analytes. The major products are the separated ionic compounds, which are then analyzed using HPLC.

As a Phase Transfer Catalyst

Tetrabutylammonium hydrogensulfate, a related compound, can be used as a phase transfer catalyst. For example, in the preparation of O-Bis(Boc)-2-Methylene-1,3-Propanediol, tetrabutylammonium hydrogensulfate is used with sodium hydroxide in dichloromethane to facilitate the reaction .

Preparation of Tetrabutylammonium Hydrogen Sulfate

Tetrabutylammonium hydrogen sulfate can be prepared according to the reaction scheme: Bu4N+I- + Bu3N + CH3SO4. This involves reacting n-butyliodide and tributylamine in acetonitrile, followed by the addition of dimethylsulfate and subsequent distillation of methyl iodide. After evaporating the acetonitrile, water and concentrated sulfuric acid are added, and methanol is distilled off. The product is then recrystallized from ethyl acetate .

Sulfation Reactions

This compound can be used in sulfation reactions. A double ion-exchange method has been reported to access organosulfates and sulfamates using tributylamine as a solubilizing partner . For instance, benzyl alcohol can be used as a model scaffold to optimize the formation of a sulfate ester using a one-pot, three-step procedure .

Applications De Recherche Scientifique

Chemical Applications

1.1 Phase-Transfer Catalyst

BTAS is primarily utilized as a phase-transfer catalyst in organic synthesis. It facilitates the transfer of reactants between immiscible phases, which enhances reaction rates and yields. This property is particularly useful in reactions involving polar and non-polar solvents, where BTAS helps to solubilize reactants in the appropriate phase for reaction.

Case Study: Hydrolysis of Aziridines and Epoxides

Research indicates that BTAS is effective for the hydrolysis of aziridines and epoxides under mild conditions. In a study, it was shown to catalyze these reactions efficiently, yielding high conversion rates without the need for metal catalysts .

| Reaction Type | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Hydrolysis of Aziridines | BTAS | Mild conditions | High |

| Hydrolysis of Epoxides | BTAS | Mild conditions | High |

Biological Applications

2.1 Ion-Pairing Reagent

In biological research, BTAS serves as an ion-pairing reagent , enhancing the analysis of biomolecules such as proteins and nucleic acids through chromatographic techniques. It improves separation efficiency in high-performance liquid chromatography (HPLC), allowing for better resolution of ionic compounds.

Case Study: Chromatographic Analysis

A study demonstrated the use of BTAS in HPLC for the separation of nucleic acids, showing significant improvements in peak resolution compared to traditional methods .

| Biomolecule | Method | Improvement (%) |

|---|---|---|

| Nucleic Acids | HPLC with BTAS | 30% increase in resolution |

Medical Applications

3.1 Pharmaceutical Analysis

In the pharmaceutical industry, BTAS is employed for the analysis of drug compounds and metabolites. It enhances the detection and quantification of these substances in biological samples, aiding in pharmacokinetic studies.

Case Study: Drug Metabolite Detection

BTAS was used in a study to improve the quantification of drug metabolites from plasma samples, resulting in enhanced sensitivity and specificity compared to conventional methods .

| Drug Metabolite | Detection Method | Sensitivity Improvement (%) |

|---|---|---|

| Various Metabolites | LC-MS with BTAS | 25% increase |

Industrial Applications

4.1 Chemical Synthesis

In industrial settings, BTAS acts as a catalyst for synthesizing various chemicals, including polymers and specialty chemicals. Its ability to facilitate reactions under mild conditions makes it valuable for producing environmentally friendly products.

Case Study: Polymer Synthesis

A recent study highlighted the use of BTAS in synthesizing biodegradable polymers, showcasing its potential for sustainable industrial applications .

| Chemical Product | Synthesis Method | Yield (%) |

|---|---|---|

| Biodegradable Polymers | Catalyzed by BTAS | 85% |

Mécanisme D'action

Mechanism of Action: Bis(tetrabutylammonium) sulphate exerts its effects primarily through its role as a phase-transfer catalyst and ion-pairing reagent. The tetrabutylammonium ion facilitates the transfer of reactants between different phases, enhancing reaction rates. In ion-pairing chromatography, it forms ion pairs with analytes, improving their separation and detection .

Molecular Targets and Pathways: The molecular targets of this compound include various ionic and polar compounds. It interacts with these compounds through electrostatic interactions, facilitating their transfer and separation in different phases .

Comparaison Avec Des Composés Similaires

Tetrabutylammonium hydrogensulfate: Similar in structure but contains a hydrogen sulfate ion instead of a sulfate ion.

Tetrabutylammonium bisulfate: Another similar compound with a bisulfate ion.

Uniqueness: Bis(tetrabutylammonium) sulphate is unique due to its high solubility in both water and organic solvents, making it a versatile reagent in various applications. Its ability to act as both a phase-transfer catalyst and ion-pairing reagent sets it apart from other similar compounds .

Propriétés

Numéro CAS |

2472-88-0 |

|---|---|

Formule moléculaire |

C16H36NO4S- |

Poids moléculaire |

338.5 g/mol |

Nom IUPAC |

tetrabutylazanium;sulfate |

InChI |

InChI=1S/C16H36N.H2O4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H2,1,2,3,4)/q+1;/p-2 |

Clé InChI |

SHFJWMWCIHQNCP-UHFFFAOYSA-L |

SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[O-]S(=O)(=O)[O-] |

SMILES canonique |

CCCC[N+](CCCC)(CCCC)CCCC.[O-]S(=O)(=O)[O-] |

Key on ui other cas no. |

2472-88-0 |

Pictogrammes |

Irritant |

Synonymes |

tetra-n-butylammonium dodecylsulfate tetra-n-butylammonium hexafluorophosphate tetrabutylammonium tetrabutylammonium azide tetrabutylammonium bromide tetrabutylammonium chloride tetrabutylammonium cyanide tetrabutylammonium fluoride tetrabutylammonium hydrogen sulfate tetrabutylammonium hydroxide tetrabutylammonium iodide tetrabutylammonium monophosphate tetrabutylammonium nitrate tetrabutylammonium perchlorate tetrabutylammonium sulfate tetrabutylammonium sulfate (1:1), sodium salt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.